Cas no 1541405-70-2 (3-(((piperidin-4-ylmethyl)amino)methyl)benzonitrile hydrochloride)

3-(((piperidin-4-ylmethyl)amino)methyl)benzonitrile hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 3-(((piperidin-4-ylmethyl)amino)methyl)benzonitrile hydrochloride
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- Inchi: 1S/C14H19N3.ClH/c15-9-13-2-1-3-14(8-13)11-17-10-12-4-6-16-7-5-12;/h1-3,8,12,16-17H,4-7,10-11H2;1H
- InChI Key: FYNRPCDXIPBACH-UHFFFAOYSA-N
- SMILES: C(#N)C1=CC=CC(CNCC2CCNCC2)=C1.[H]Cl
3-(((piperidin-4-ylmethyl)amino)methyl)benzonitrile hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM301804-500mg |
3-(((piperidin-4-ylmethyl)amino)methyl)benzonitrile hydrochloride |
1541405-70-2 | 95% | 500mg |
$315 | 2021-08-18 | |
Chemenu | CM301804-500mg |
3-(((piperidin-4-ylmethyl)amino)methyl)benzonitrile hydrochloride |
1541405-70-2 | 95% | 500mg |
$315 | 2022-09-29 |
3-(((piperidin-4-ylmethyl)amino)methyl)benzonitrile hydrochloride Related Literature
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Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
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Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
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Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
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4. Book reviews
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A. Ratnamala,V. Durga Kumari,M. Subrahmanyam,N. Archana Chem. Commun., 2004, 2710-2711
Additional information on 3-(((piperidin-4-ylmethyl)amino)methyl)benzonitrile hydrochloride
Comprehensive Overview of 3-(((piperidin-4-ylmethyl)amino)methyl)benzonitrile hydrochloride (CAS No. 1541405-70-2)
3-(((piperidin-4-ylmethyl)amino)methyl)benzonitrile hydrochloride (CAS No. 1541405-70-2) is a chemically synthesized compound that has garnered significant attention in pharmaceutical and biochemical research. This compound, characterized by its piperidine and benzonitrile moieties, is often explored for its potential applications in drug discovery and development. Its unique structure makes it a valuable intermediate in the synthesis of more complex molecules, particularly those targeting neurological and metabolic pathways.
The piperidin-4-ylmethyl group in 3-(((piperidin-4-ylmethyl)amino)methyl)benzonitrile hydrochloride contributes to its ability to interact with various biological receptors, including those involved in neurotransmission. Researchers are particularly interested in its potential as a ligand for G-protein-coupled receptors (GPCRs), which are critical in treating conditions like anxiety, depression, and chronic pain. The benzonitrile component further enhances its solubility and bioavailability, making it a promising candidate for oral formulations.
In recent years, the demand for small-molecule inhibitors and modulators has surged, driven by advancements in precision medicine. 3-(((piperidin-4-ylmethyl)amino)methyl)benzonitrile hydrochloride aligns with this trend, as its structural flexibility allows for modifications that can improve selectivity and efficacy. This has led to its inclusion in high-throughput screening (HTS) libraries, where it is tested against a wide range of biological targets.
From a synthetic chemistry perspective, the preparation of 3-(((piperidin-4-ylmethyl)amino)methyl)benzonitrile hydrochloride involves multi-step reactions, including reductive amination and nucleophilic substitution. The hydrochloride salt form ensures stability and ease of handling, which is crucial for industrial-scale production. Analytical techniques such as HPLC, NMR, and mass spectrometry are routinely employed to verify its purity and structural integrity.
The compound's relevance extends to the field of medicinal chemistry, where it serves as a scaffold for designing novel therapeutics. For instance, its amino-methyl linkage provides a versatile site for further functionalization, enabling the creation of derivatives with tailored pharmacological properties. This adaptability has sparked interest in academic and industrial labs alike, particularly in the context of central nervous system (CNS) disorders.
As the pharmaceutical industry continues to prioritize drug repurposing and combination therapies, 3-(((piperidin-4-ylmethyl)amino)methyl)benzonitrile hydrochloride offers a compelling case for exploration. Its mechanism of action, though not fully elucidated, is believed to involve modulation of ion channels and enzyme activity, making it a subject of ongoing preclinical studies. These investigations are often complemented by computational modeling to predict binding affinities and optimize molecular interactions.
In summary, 3-(((piperidin-4-ylmethyl)amino)methyl)benzonitrile hydrochloride (CAS No. 1541405-70-2) represents a versatile and pharmacologically intriguing compound. Its applications span from neurological research to drug development, underscoring its importance in modern science. As research progresses, this compound is likely to play an increasingly prominent role in addressing unmet medical needs.
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